molecular formula C20H21ClN2O3S B296270 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Numéro de catalogue B296270
Poids moléculaire: 404.9 g/mol
Clé InChI: WFWDJXJKAOOERY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as CCT137690, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It was first synthesized in 2008 by the Cancer Research UK Cancer Therapeutics Unit and has since been the subject of numerous scientific studies.

Mécanisme D'action

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by inhibiting the activity of CDK2, CDK9, and CDK11, which are involved in the regulation of cell cycle progression and transcriptional control. By blocking the activity of these kinases, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a significant effect on cancer cell proliferation and survival. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDK2, CDK9, and CDK11. In addition, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for CDK2, CDK9, and CDK11, which makes it a potent inhibitor of cancer cell proliferation and survival. However, its specificity also limits its applicability to certain types of cancer. In addition, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has a short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One potential direction is the development of more potent and specific inhibitors of CDK2, CDK9, and CDK11. Another direction is the investigation of the combination of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide with other agents to enhance its efficacy in cancer therapy. Finally, the development of more effective drug delivery systems may improve the pharmacokinetics and bioavailability of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in vivo.

Méthodes De Synthèse

The synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, followed by the reaction of this compound with 2-(4-morpholinylcarbonyl)phenylacetic acid to form 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The final product is obtained through purification and isolation by column chromatography.

Applications De Recherche Scientifique

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK2, CDK9, and CDK11, which are involved in cell cycle regulation and transcriptional control. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide a promising candidate for cancer therapy.

Propriétés

Formule moléculaire

C20H21ClN2O3S

Poids moléculaire

404.9 g/mol

Nom IUPAC

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24)

Clé InChI

WFWDJXJKAOOERY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl

SMILES canonique

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.